1-(2-Bromopyrimidin-5-yl)ethanone
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Overview
Description
1-(2-Bromopyrimidin-5-yl)ethanone is a heterocyclic compound with the molecular formula C₆H₅BrN₂O It is characterized by the presence of a bromine atom attached to a pyrimidine ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromopyrimidin-5-yl)ethanone typically involves the bromination of pyrimidine derivatives. One common method includes the reaction of 2-chloropyrimidine with bromine in the presence of a catalyst to form 2-bromopyrimidine. This intermediate is then subjected to acetylation using acetic anhydride to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromopyrimidin-5-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The ethanone group can be oxidized to form carboxylic acids or reduced to form alcohols.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium amide or thiourea under mild conditions.
Oxidation Reactions: Use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substitution reactions yield various substituted pyrimidine derivatives.
- Oxidation reactions produce carboxylic acids.
- Reduction reactions result in the formation of alcohols .
Scientific Research Applications
1-(2-Bromopyrimidin-5-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-(2-Bromopyrimidin-5-yl)ethanone involves its interaction with various molecular targets. The bromine atom facilitates electrophilic substitution reactions, making the compound reactive towards nucleophiles. The ethanone group can undergo keto-enol tautomerism, influencing its reactivity in different chemical environments .
Comparison with Similar Compounds
- 1-(5-Bromo-2-pyrimidinyl)ethanone
- 1-(5-Fluoro-2-pyrimidinyl)ethanone
- 1-(5-Chloro-2-pyrimidinyl)ethanone
Comparison: 1-(2-Bromopyrimidin-5-yl)ethanone is unique due to the position of the bromine atom on the pyrimidine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its fluorine and chlorine analogs, the bromine derivative exhibits different reactivity patterns, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
1-(2-bromopyrimidin-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c1-4(10)5-2-8-6(7)9-3-5/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJGBMDWCBWBLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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